2,3-Dihydro-5-furylboronic acid
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Overview
Description
2,3-Dihydro-5-furylboronic acid is an organic compound that belongs to the class of boronic acids It is characterized by the presence of a boronic acid group attached to a dihydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydro-5-furylboronic acid typically involves the reaction of 2,3-dihydrofuran with a boron-containing reagent. One common method is the hydroboration-oxidation reaction, where 2,3-dihydrofuran is treated with diborane (B2H6) followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH). The reaction proceeds as follows:
2,3-Dihydrofuran+B2H6→2,3-Dihydro-5-furylborane2,3-Dihydro-5-furylborane+H2O2/NaOH→2,3-Dihydro-5-furylboronic acid
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dihydro-5-furylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, where it reacts with halides to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), sodium periodate (NaIO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Palladium catalysts, base (e.g., potassium carbonate, K2CO3)
Major Products:
Oxidation: Boronic esters, borates
Reduction: Boranes, borohydrides
Substitution: Biaryl compounds (in Suzuki-Miyaura coupling)
Scientific Research Applications
2,3-Dihydro-5-furylboronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.
Biology: The compound can be used in the development of boron-containing drugs and as a probe for studying biological systems.
Industry: It is utilized in the production of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 2,3-Dihydro-5-furylboronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols, amines, and other nucleophiles, facilitating the formation of covalent bonds. This reactivity is exploited in various applications, such as enzyme inhibition and molecular recognition.
Comparison with Similar Compounds
- 2-Furanylboronic acid
- 4,5-Dihydro-5-furylboronic acid pinacol ester
- 2-Furanboronic acid
Comparison: 2,3-Dihydro-5-furylboronic acid is unique due to its dihydrofuran ring structure, which imparts distinct reactivity compared to other boronic acids. For example, 2-Furanylboronic acid lacks the dihydrofuran ring, resulting in different chemical properties and reactivity. The pinacol ester derivative of this compound offers enhanced stability and solubility, making it suitable for specific applications.
Properties
IUPAC Name |
2,3-dihydrofuran-5-ylboronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BO3/c6-5(7)4-2-1-3-8-4/h2,6-7H,1,3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAIGNTDCIOVPQG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CCCO1)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30681760 |
Source
|
Record name | 4,5-Dihydrofuran-2-ylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30681760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.91 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1218790-93-2 |
Source
|
Record name | 4,5-Dihydrofuran-2-ylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30681760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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